
1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research. This compound is a member of the triazole family, which is known for its biological and pharmacological activities. The unique structure of 1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole makes it an attractive molecule for various applications.
作用機序
The mechanism of action of 1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole is not fully understood. However, it is believed to act by inhibiting specific enzymes and receptors in the body. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the expression of genes involved in cancer cell proliferation, migration, and invasion. It also has anti-inflammatory effects by reducing the production of reactive oxygen species and pro-inflammatory cytokines. The compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yields. It is also soluble in various solvents, which makes it easy to use in different experimental conditions. However, the compound has some limitations, such as its low bioavailability and poor solubility in water. These limitations can be overcome by modifying the structure of the compound.
将来の方向性
There are several future directions for the research of 1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole. One direction is to investigate the compound's potential as a therapeutic agent for various diseases. Another direction is to optimize the synthesis method to produce higher yields of the compound. Additionally, the compound's structure can be modified to improve its bioavailability and solubility in water. Finally, the compound's mechanism of action can be further elucidated to fully understand its biological and pharmacological activities.
Conclusion
1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole is a promising compound for scientific research. The compound has shown potential as a therapeutic agent for various diseases and has several biochemical and physiological effects. The compound's advantages and limitations for lab experiments have been discussed, and future directions for research have been identified. Further research on this compound has the potential to lead to the development of new treatments for various diseases.
合成法
The synthesis of 1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole involves the reaction of cyclopropanecarbonyl chloride with pyrrolidine followed by the reaction of the resulting compound with sodium azide and methoxymethylamine. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to produce high yields of the compound.
科学的研究の応用
1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole has been extensively studied for its biological and pharmacological activities. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has also been investigated for its antimicrobial, antifungal, and antiviral activities.
特性
IUPAC Name |
cyclopropyl-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-18-8-10-6-16(14-13-10)11-4-5-15(7-11)12(17)9-2-3-9/h6,9,11H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVIZCHYQJNXEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-bromophenyl)sulfonyl]-1H-indole](/img/structure/B2427305.png)
![2-(4-Isopropoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2427306.png)
![N-[(2,4-difluorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2427307.png)
![5-(3,5-Difluoro-phenyl)-4-methyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B2427308.png)

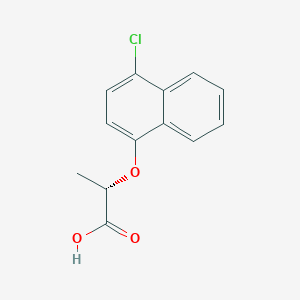
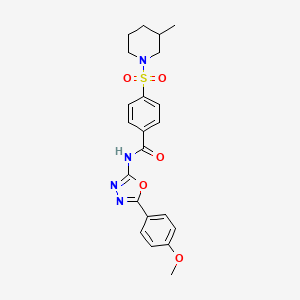
![6-[(3-Chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2427313.png)
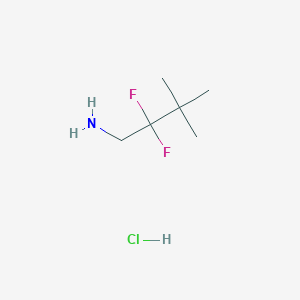
![[3-(2,2-Dimethylpropoxy)phenyl]methanol](/img/structure/B2427316.png)
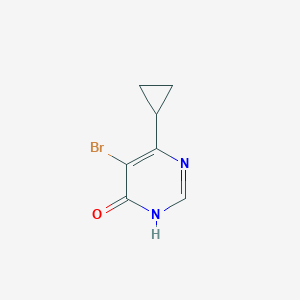
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2427322.png)
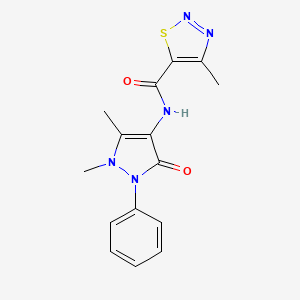
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B2427325.png)